

Introduction: The Significance of the Morpholine Moiety in a Versatile Chemical Scaffold

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Compound of Interest

Compound Name: Ethyl 3-morpholino-3-oxopropanoate

Cat. No.: B2639658

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Ethyl 3-morpholino-3-oxopropanoate is a bifunctional organic compound featuring an ethyl ester and a morpholine-derived amide. This structure, classified as a β -keto amide, positions it as a valuable intermediate in synthetic chemistry. The morpholine ring is a privileged scaffold in medicinal chemistry, renowned for its ability to impart favorable physicochemical properties to drug candidates.^{[1][2]} Its inclusion often enhances aqueous solubility, metabolic stability, and brain permeability due to a well-balanced lipophilic-hydrophilic profile and a pKa that promotes solubility at physiological pH.^[3] This guide provides a comprehensive overview of the known and predicted physicochemical properties of **Ethyl 3-morpholino-3-oxopropanoate**, alongside detailed protocols for its synthesis and analysis, to support its application in research and development.

Chemical Identity and Structural Characteristics

The fundamental identity of a compound is rooted in its structure, which dictates its physical and chemical behavior.

- IUPAC Name: ethyl 3-(4-morpholinyl)-3-oxopropanoate
- CAS Number: 37714-64-0
- Molecular Formula: C₉H₁₅NO₄
- Molecular Weight: 201.22 g/mol ^[4]

- Canonical SMILES: CCOC(=O)CC(=O)N1CCOCC1[4]
- InChI Key: VZSROXUCXBXPBM-UHFFFAOYSA-N[4]

The molecule's structure consists of a central propanoate backbone. The ethyl ester group is located at one terminus, while the C-3 position is functionalized with a carbonyl group that forms an amide linkage with the nitrogen atom of a morpholine ring. The presence of the active methylene group (the -CH₂- between the two carbonyls) is a key feature, contributing to the compound's synthetic versatility.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is critical for its handling, formulation, and application. The data presented below combines experimentally determined values with robust computational predictions.

Property	Value	Source & Notes
Physical Form	Solid	[Sigma-Aldrich]
Melting Point	59.5 °C	[4] (Experimental)
Boiling Point	346.2 ± 37.0 °C	[4] (Predicted)
Density	1.164 ± 0.06 g/cm ³	[4] (Predicted)
pKa (Active Methylene)	14.81 ± 0.20	[4] (Predicted, for the most acidic proton)
Water Solubility	Moderate to High (Qualitative)	Inferred from the presence of the morpholine moiety.[1][3]

Synthesis and Purification

The synthesis of β-keto amides like **Ethyl 3-morpholino-3-oxopropanoate** can be effectively achieved through the acylation of an amine with an activated malonic acid derivative. The following protocol describes a reliable method for its preparation.

Principle of Synthesis

The reaction proceeds via a nucleophilic acyl substitution. Morpholine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of ethyl malonyl chloride. The chloride ion is displaced, and subsequent deprotonation by a mild base yields the final product. The use of a non-nucleophilic base like triethylamine (TEA) is crucial to neutralize the HCl generated during the reaction without competing with the morpholine nucleophile.

Experimental Protocol: Synthesis via Acylation

Reagents:

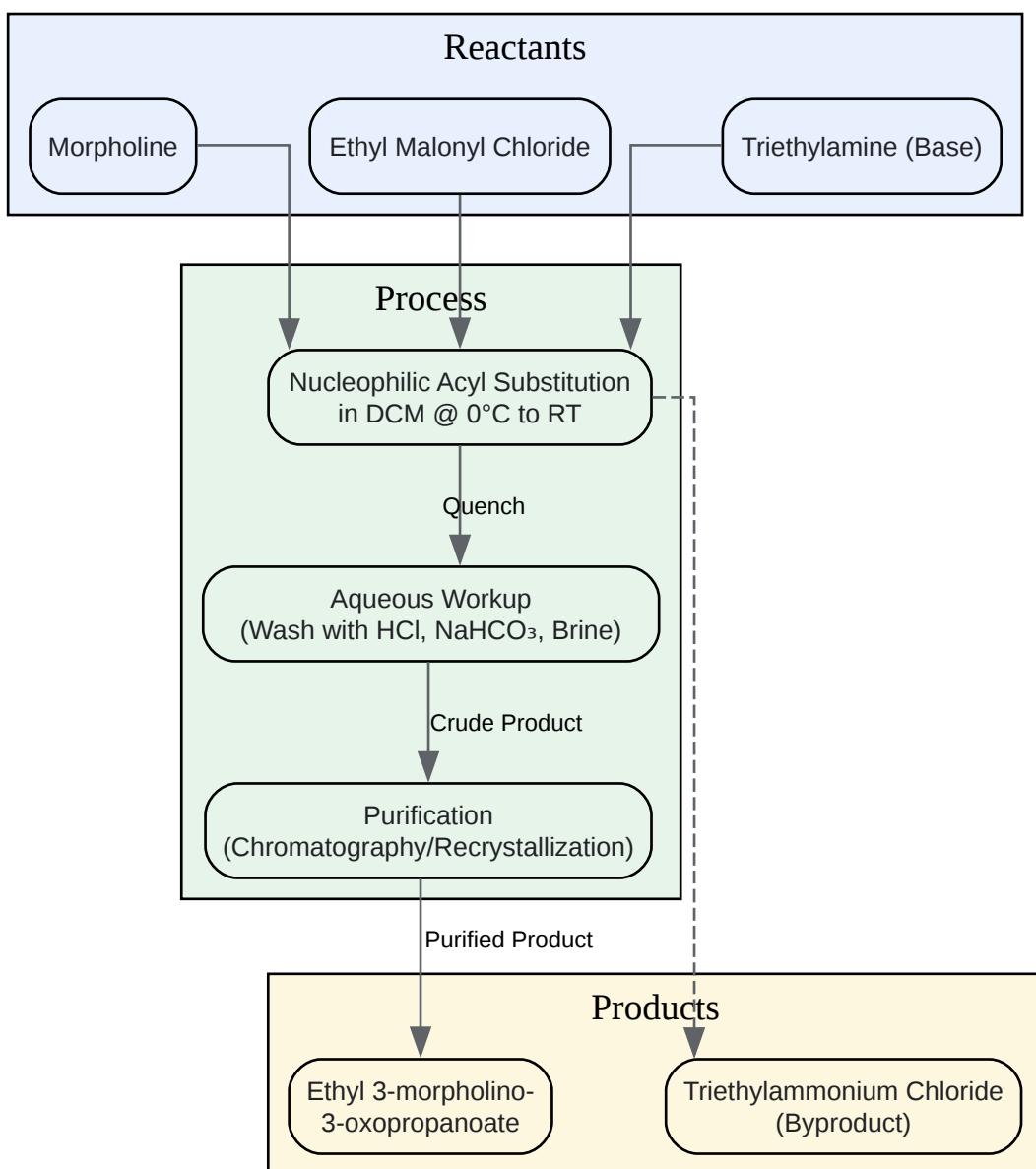
- Ethyl Malonyl Chloride
- Morpholine
- Triethylamine (TEA)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Ethyl acetate
- Hexanes

Procedure:

- Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add morpholine (1.0 eq.) and anhydrous dichloromethane (DCM, approx. 0.5 M). Cool the solution to 0 °C in an ice bath.
- Base Addition: Add triethylamine (1.1 eq.) to the stirred solution.
- Acyl Chloride Addition: Dissolve ethyl malonyl chloride (1.05 eq.) in anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the cooled morpholine

solution over 30-45 minutes, maintaining the temperature at 0 °C.

- Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.
- Extraction: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product is typically a solid or a viscous oil. Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).



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Caption: Synthetic workflow for **Ethyl 3-morpholino-3-oxopropanoate**.

Spectroscopic and Analytical Characterization

Purity assessment and structural confirmation are paramount. While specific experimental spectra for this compound are not widely published, its characteristic features can be predicted based on its structure.

Predicted Spectroscopic Data

- ^1H NMR (Proton Nuclear Magnetic Resonance):
 - Ethyl Ester Group: A triplet signal around δ 1.2-1.3 ppm (3H, $-\text{CH}_3$) and a quartet signal around δ 4.1-4.2 ppm (2H, $-\text{OCH}_2-$).
 - Active Methylene Group: A sharp singlet around δ 3.4-3.5 ppm (2H, $-\text{C}(=\text{O})\text{CH}_2\text{C}(=\text{O})-$).
 - Morpholine Ring: Two distinct multiplets (or broad triplets) for the methylene protons. The protons adjacent to the nitrogen ($-\text{N}-\text{CH}_2-$) are expected around δ 3.6-3.7 ppm (4H), while the protons adjacent to the oxygen ($-\text{O}-\text{CH}_2-$) are expected around δ 3.5-3.6 ppm (4H).
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance):
 - Ethyl Ester Group: Signals around δ 14 ppm ($-\text{CH}_3$), δ 61 ppm ($-\text{OCH}_2-$), and δ 167-169 ppm (ester C=O).
 - Amide Carbonyl: A signal in the range of δ 165-167 ppm.
 - Active Methylene Carbon: A signal around δ 45 ppm.
 - Morpholine Ring: Signals for the carbons adjacent to nitrogen around δ 42-46 ppm and carbons adjacent to oxygen around δ 66 ppm.
- IR (Infrared) Spectroscopy:
 - Strong, distinct carbonyl (C=O) stretching bands are expected. The ester carbonyl should appear around $1735\text{-}1750\text{ cm}^{-1}$, while the amide carbonyl (a key feature of β -keto amides) should appear at a lower wavenumber, typically $1640\text{-}1660\text{ cm}^{-1}$.^[5]
 - C-O stretching from the ester and the morpholine ether linkage will be present in the $1000\text{-}1300\text{ cm}^{-1}$ region.
 - C-H stretching from the alkyl groups will be observed around $2850\text{-}3000\text{ cm}^{-1}$.

Protocol: Purity Determination by Reversed-Phase HPLC

This method is suitable for assessing the purity of the compound and identifying non-volatile impurities.

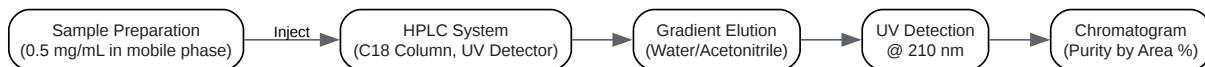
Instrumentation & Reagents:

- HPLC system with a UV detector
- C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic Acid (optional, for pH adjustment)

Procedure:

- Mobile Phase Preparation: Prepare Mobile Phase A as water and Mobile Phase B as acetonitrile. A small amount of formic acid (0.1%) can be added to both phases to improve peak shape.
- Sample Preparation: Accurately prepare a sample solution of **Ethyl 3-morpholino-3-oxopropanoate** in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a concentration of approximately 0.5 mg/mL.
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 10 µL
 - Column Temperature: 30 °C
 - UV Detection: 210 nm

- Gradient Program:
 - 0-2 min: 5% B
 - 2-15 min: 5% to 95% B
 - 15-18 min: 95% B
 - 18-18.1 min: 95% to 5% B
 - 18.1-22 min: 5% B (re-equilibration)
- Analysis: Inject a blank (mobile phase), followed by the sample solution. The purity can be calculated based on the area percent of the main peak.



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Caption: General workflow for HPLC purity analysis.

Reactivity and Potential Applications

Chemical Reactivity

The reactivity of **Ethyl 3-morpholino-3-oxopropanoate** is dominated by the β -dicarbonyl motif.

- Active Methylene Group: The protons on the carbon between the two carbonyls are acidic and can be removed by a suitable base to form a stabilized enolate. This enolate is a potent nucleophile, capable of participating in a wide range of C-C bond-forming reactions, such as alkylations and condensations.
- Friedländer Annulation: As a β -keto amide, this compound is a suitable substrate for the Friedländer reaction, where it can condense with 2-aminoaryl aldehydes or ketones to form substituted quinolines, a common core in many pharmaceuticals.^[6]

Potential Applications in Drug Discovery

The morpholine heterocycle is a cornerstone in modern medicinal chemistry.[\[1\]](#)[\[2\]](#) Its presence in **Ethyl 3-morpholino-3-oxopropanoate** suggests several potential applications:

- Scaffold for CNS-Active Agents: The morpholine ring is known to improve blood-brain barrier penetration, making this compound an attractive building block for novel central nervous system (CNS) drug candidates.[\[3\]](#)
- Solubility Enhancement: The polar morpholine group can be incorporated into larger, more lipophilic molecules to improve their aqueous solubility and overall pharmacokinetic profile.[\[1\]](#)
- Intermediate for Heterocyclic Synthesis: The compound's multiple reactive sites make it a versatile precursor for synthesizing more complex heterocyclic systems that are of interest in drug discovery.

Safety and Handling

Appropriate safety precautions must be observed when handling **Ethyl 3-morpholino-3-oxopropanoate**.

- Hazard Statements: While specific data is limited, related β -keto amides may cause skin, eye, and respiratory irritation. [Sigma-Aldrich]
- Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, a lab coat, and chemical-resistant gloves.
- Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[\[4\]](#)

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References

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ethyl 3-morpholino-3-oxopropanoate [acrospharmatech.com]
- 5. Buy Ethyl 3-(ethylamino)-3-oxopropanoate | 52070-13-0 [smolecule.com]
- 6. researchgate.net [researchgate.net]
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